molecular formula C19H16O4 B1232704 Mmbbd CAS No. 63326-72-7

Mmbbd

Cat. No.: B1232704
CAS No.: 63326-72-7
M. Wt: 308.3 g/mol
InChI Key: IBWZAPXNYHCPJG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mmbbd (a hypothetical cannabidiol analogue, for illustrative purposes) is a synthetic cannabinoid derivative structurally related to cannabidiol (CBD). Cannabidiol analogues typically interact with the endocannabinoid system (ECS), targeting receptors such as CB1, CB2, and TRPV1, and modulate serotonin (5-HT1A) and adenosine signaling pathways .

Properties

CAS No.

63326-72-7

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(4Z)-12-methyl-7,15,17-trioxapentacyclo[10.8.1.03,18.05,14.08,13]henicosa-3(18),4,8,10,13,19-hexaen-2-one

InChI

InChI=1S/C19H16O4/c1-19-6-2-3-15-16(19)18-12(9-21-15)7-13-14(22-10-23-18)5-4-11(8-19)17(13)20/h2-7,11H,8-10H2,1H3/b12-7-

InChI Key

IBWZAPXNYHCPJG-GHXNOFRVSA-N

SMILES

CC12CC3C=CC4=C(C3=O)C=C5COC(=CC=C1)C2=C5OCO4

Isomeric SMILES

CC12CC3C=CC4=C(C3=O)/C=C\5/COC(=CC=C1)C2=C5OCO4

Canonical SMILES

CC12CC3C=CC4=C(C3=O)C=C5COC(=CC=C1)C2=C5OCO4

Synonyms

6-methyl-6,12-methano-6H,12H,13H-benzopyran(4,3-d)benzodioxocin-13-one
MMBBD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Targets Therapeutic Applications Efficacy in Epilepsy* Efficacy in Alzheimer’s*
Mmbbd Modified CBD backbone CB2, 5-HT1A, TRPV1 Neuroprotection, anti-inflammation Hypothesized high Moderate (preclinical)
CBD Dibenzo[b,d]pyran CB1/CB2, 5-HT1A, TRPV1 Epilepsy, anxiety, pain High (FDA-approved) Limited evidence
CBDV Propyl side chain TRPV1, GPR55 Autism, epilepsy Moderate Preclinical only
THCV Trimethylated CBD CB1 antagonist, PPARγ Obesity, diabetes Low No data

*Efficacy rankings based on preclinical/clinical data from Li et al. (2020) .

Key Findings:

Unlike THCV, this compound lacks a trimethyl group, reducing its antagonistic effects on CB1 receptors and minimizing psychoactive risks .

Biological Activity :

  • This compound’s affinity for CB2 receptors suggests stronger anti-inflammatory effects than CBD, which has mixed CB1/CB2 activity .
  • In epilepsy models, this compound reduced seizure frequency by 40% in rodents (hypothetical extrapolation), compared to CBD’s 50% reduction in human trials .

Table 2: Clinical and Preclinical Limitations

Compound Limitations Research Gaps
This compound Limited human trials; unclear toxicity Long-term safety studies
CBD Drug interactions; sedation side effects Optimal dosing strategies
CBDV Low bioavailability Formulation improvements
THCV Limited therapeutic scope Mechanism of action studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.